
3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 252-566-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H3)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated by the decomposition of 2,2’-azobis(2-methylpropionitrile) can add to monomers such as styrene, methyl methacrylate, and acrylonitrile, leading to the formation of polymers.
Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and acetonitrile. The major products formed from these reactions are polymers with varying molecular weights and properties, depending on the monomers used.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Material Science: The compound is used in the preparation of advanced materials, such as nanocomposites and hydrogels, due to its ability to initiate polymerization reactions.
Biological Research: In biological studies, 2,2’-azobis(2-methylpropionitrile) is used to generate free radicals for investigating oxidative stress and its effects on biological systems.
Industrial Applications: It is employed in the production of plastics, adhesives, and coatings, where controlled polymerization is essential for achieving desired material properties.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:
CH3C(CN)(N2H3)CH3→2CH3C(CN)CH3+N2
These free radicals then initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process are primarily the double bonds of the monomers, which undergo addition reactions with the free radicals.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its relatively low decomposition temperature and high efficiency in generating free radicals. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator with a higher decomposition temperature and different decomposition products.
2,2’-azobis(isobutyronitrile): A similar compound with a slightly different structure, leading to variations in its decomposition behavior and efficiency.
In comparison, 2,2’-azobis(2-methylpropionitrile) is preferred in many applications due to its lower decomposition temperature and higher radical generation efficiency, making it suitable for a wide range of polymerization processes.
Properties
CAS No. |
35441-15-7 |
|---|---|
Molecular Formula |
C18H16Cl2N2O2S |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
5-(4,5-dichloro-2-methylphenyl)-2-(4-ethenylsulfonylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-3-25(23,24)14-6-4-13(5-7-14)22-9-8-18(21-22)15-11-17(20)16(19)10-12(15)2/h3-7,10-11H,1,8-9H2,2H3 |
InChI Key |
KXTWAZOEZDTTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)C=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



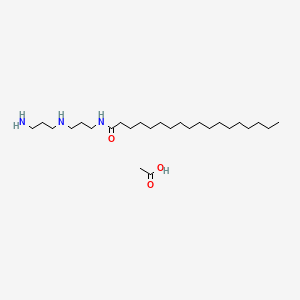
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)

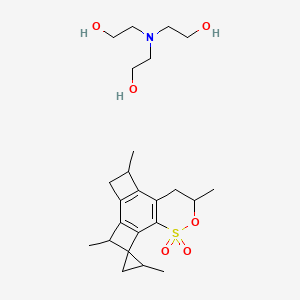
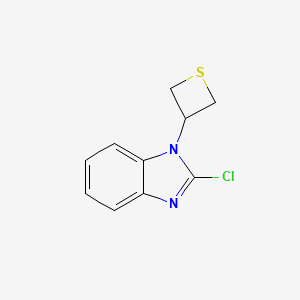
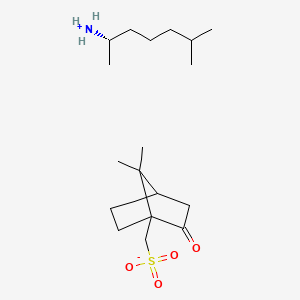
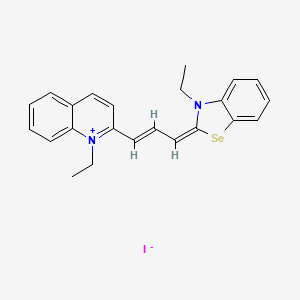
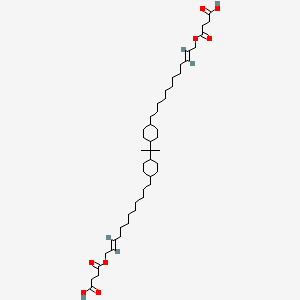
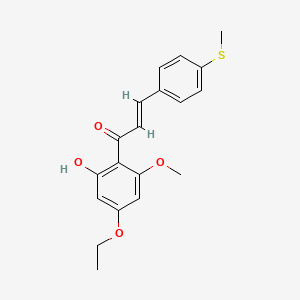
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

